3-(2-Oxoethyl)benzonitrile

Description

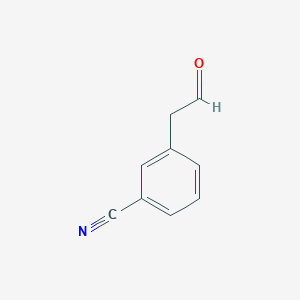

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIBSBJYAKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591415 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-98-7 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-(2-Oxoethyl)benzonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds with versatile reactivity is paramount. 3-(2-Oxoethyl)benzonitrile (CAS Number: 109346-98-7), a seemingly unassuming aromatic compound, emerges as a potent and highly valuable building block. Its unique architecture, featuring both a reactive aldehyde and a synthetically malleable nitrile group positioned in a meta-relationship on a benzene ring, offers a dual-pronged approach to the construction of complex molecular frameworks. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of 3-(2-Oxoethyl)benzonitrile, from its fundamental properties and synthesis to its nuanced reactivity and potential applications in the synthesis of novel therapeutics and functional materials. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing the full synthetic potential of this intriguing molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of its effective utilization. This section delineates the key physical and structural characteristics of 3-(2-Oxoethyl)benzonitrile.

Core Chemical Identity

| Property | Value | Source |

| CAS Number | 109346-98-7 | [1][2] |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| IUPAC Name | 3-(2-oxoethyl)benzonitrile | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C#N)CC=O | [1] |

| InChI Key | ADLIBSBJYAKITA-UHFFFAOYSA-N | [1] |

Computed Physicochemical Data

The following table summarizes key computed properties that provide insights into the molecule's behavior in various chemical environments.

| Property | Value | Source |

| XLogP3 | 1.1 | [1] |

| Topological Polar Surface Area | 40.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of 3-(2-Oxoethyl)benzonitrile: A Practical Guide

The efficient synthesis of 3-(2-Oxoethyl)benzonitrile is a critical first step for its utilization. The primary and most direct route involves the selective oxidation of the corresponding primary alcohol, 3-(2-hydroxyethyl)benzonitrile.

Strategic Approach: Oxidation of 3-(2-hydroxyethyl)benzonitrile

The conversion of a primary alcohol to an aldehyde is a foundational transformation in organic chemistry. The key challenge lies in preventing over-oxidation to the carboxylic acid. Several mild and selective oxidizing agents are suitable for this purpose.

Sources

A Comprehensive Technical Guide to 3-(2-Oxoethyl)benzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 3-(2-Oxoethyl)benzonitrile (CAS No. 109346-98-7), a bifunctional organic compound of significant interest to the pharmaceutical and synthetic chemistry sectors. The molecule's unique architecture, featuring both an electrophilic aldehyde and a versatile nitrile group on a meta-substituted benzene ring, renders it a valuable intermediate for the synthesis of complex molecular frameworks.[1] This document elucidates the compound's fundamental physicochemical properties, details validated synthetic protocols, explores its distinct chemical reactivity, and discusses its applications as a scaffold in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Molecular Identification and Physicochemical Properties

Accurate identification and understanding of a molecule's physicochemical properties are foundational to its successful application in research and development. 3-(2-Oxoethyl)benzonitrile is a versatile building block whose utility is derived directly from its structural and electronic characteristics.[1]

Nomenclature and Chemical Identifiers

-

IUPAC Name: 3-(2-oxoethyl)benzonitrile[2]

-

Common Name: 3-cyanophenylacetaldehyde

-

Canonical SMILES: C1=CC(=CC(=C1)C#N)CC=O[2]

-

InChI Key: ADLIBSBJYAKITA-UHFFFAOYSA-N[2]

Chemical Structure

The structure of 3-(2-Oxoethyl)benzonitrile is characterized by a benzonitrile core with an oxoethyl substituent at the meta-position. This arrangement is crucial as it influences the reactivity of both functional groups.

Caption: Chemical structure of 3-(2-Oxoethyl)benzonitrile.

Physicochemical Properties

The compound's properties, computed from its structure, are essential for predicting its behavior in biological systems and for designing experimental conditions. These parameters are critical for drug development professionals assessing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | PubChem[2] |

| XLogP3 | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 40.9 Ų | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 179 | PubChem[2] |

Synthesis of 3-(2-Oxoethyl)benzonitrile

The synthesis of 3-(2-Oxoethyl)benzonitrile requires a strategic approach to ensure the selective formation of the aldehyde without over-oxidation or unwanted side reactions involving the nitrile group. The most common and reliable method involves the controlled oxidation of the corresponding primary alcohol, 3-(2-hydroxyethyl)benzonitrile.

Strategic Overview of Synthetic Routes

The choice of synthetic pathway is dictated by the availability of starting materials, desired purity, and scalability. The oxidation of a primary alcohol is generally preferred due to the high reliability of modern, mild oxidizing agents.

Caption: Common synthetic workflows for 3-(2-Oxoethyl)benzonitrile.

Protocol: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is selected for its operational simplicity, mild reaction conditions, and broad functional group tolerance, which prevents side reactions with the nitrile moiety.[1]

Rationale: Dess-Martin Periodinane is a hypervalent iodine reagent that offers a significant advantage over chromium-based oxidants (like PCC) by being less toxic and providing a cleaner reaction profile with easier workup. The reaction proceeds at room temperature with high efficiency.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The choice to add it in portions helps to control any minor exotherm.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 15-20 minutes until the solid dissolves and the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield pure 3-(2-Oxoethyl)benzonitrile.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and Mass Spectrometry to ensure complete oxidation and removal of the DMP byproduct. The absence of the broad alcohol peak from the starting material in the IR spectrum is also a key validation point.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-(2-Oxoethyl)benzonitrile is rooted in the distinct yet synergistic reactivity of its aldehyde and nitrile functional groups.[1] This duality allows for its participation in a wide array of chemical transformations, particularly in domino and multicomponent reactions for the efficient assembly of heterocyclic systems.[1]

Reactions at the Aldehyde Carbonyl

The aldehyde group contains a highly polarized carbonyl carbon, making it a potent electrophile susceptible to nucleophilic attack. This enables standard transformations such as:

-

Iminium Ion Formation: Reaction with primary or secondary amines.

-

Knoevenagel Condensation: Reaction with active methylene compounds.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Formation of an amine via an imine intermediate.

Reactions Involving the Nitrile Group

The nitrile group, while less electrophilic than the aldehyde, is a versatile handle for constructing nitrogen-containing heterocycles. A key feature of its reactivity is its ability to participate in annulation reactions, where intramolecular cyclization leads to the formation of privileged structures like isoquinolines.[1]

Caption: Reactivity pathways of 3-(2-Oxoethyl)benzonitrile.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The key functional groups of 3-(2-Oxoethyl)benzonitrile give rise to characteristic signals.

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Aldehyde (-CHO) | Singlet or triplet (δ ≈ 9.7-10.1 ppm) |

| Methylene (-CH₂-) | Singlet or doublet (δ ≈ 3.7-4.0 ppm) | |

| Aromatic (Ar-H) | Multiplets (δ ≈ 7.4-7.9 ppm) | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ ≈ 195-200 ppm |

| Nitrile Carbon (C≡N) | δ ≈ 117-120 ppm | |

| Aromatic Carbons | δ ≈ 128-138 ppm | |

| Methylene Carbon (-CH₂-) | δ ≈ 45-50 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong absorption at ~1725 cm⁻¹ |

| Nitrile C≡N Stretch | Medium absorption at ~2230 cm⁻¹ | |

| Aromatic C-H Stretch | Absorptions > 3000 cm⁻¹ |

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile motif is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[3][4] The nitrile group is not merely a passive functional group; it actively contributes to a compound's pharmacological profile.

Key Roles of the Nitrile Group in Drug Design:

-

Bioisostere: The nitrile can act as a bioisosteric replacement for other functional groups, such as a carbonyl group or a halogen atom, to fine-tune steric and electronic properties.

-

Target Binding: It can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π stacking.

-

Metabolic Blocker: Introducing a nitrile can block metabolically labile sites on a molecule, thereby improving its metabolic stability and pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The nitrile group can modulate polarity and lipophilicity, improving a drug candidate's bioavailability.

Benzonitrile derivatives are key intermediates in the synthesis of drugs for a wide spectrum of diseases, including cancer, cardiovascular conditions, and neurological disorders.[4][5] For example, substituted benzonitriles have been developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent cancers.[6] 3-(2-Oxoethyl)benzonitrile, with its dual reactive sites, serves as an ideal starting point for building libraries of complex, biologically active molecules, enabling rapid lead optimization in drug discovery programs.

Conclusion

3-(2-Oxoethyl)benzonitrile is more than a simple organic molecule; it is a strategic tool for synthetic and medicinal chemists. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, versatile reactivity make it an indispensable building block. For professionals in drug development, this compound offers a reliable scaffold for constructing novel heterocyclic systems and other complex architectures, facilitating the exploration of new chemical space in the quest for next-generation therapeutics. The continued application of this and related benzonitrile derivatives will undoubtedly fuel innovation across the chemical and pharmaceutical sciences.

References

-

PubChem. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140. National Center for Biotechnology Information. Available from: [Link]

-

Appchem. 3-(2-Oxoethyl)benzonitrile | 109346-98-7. Available from: [Link]

-

PubChem. 4-(2-Oxoethyl)benzonitrile | C9H7NO | CID 12591670. National Center for Biotechnology Information. Available from: [Link]

-

Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Available from: [Link]

- Google Patents. Application of benzonitrile compound in preparation of antitumor drugs.

-

SIOC Journals. Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link]

-

Fleming, I. N. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank. Available from: [Link]

- Google Patents. Benzonitrile derivative, process for its preparation and its application.

-

MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemoselective Transformations of 3-(2-Oxoethyl)benzonitrile

[1]

Executive Summary

3-(2-Oxoethyl)benzonitrile (CAS 109346-98-7), often referred to as 3-cyanophenylacetaldehyde, represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its two electrophilic centers: the highly reactive acetaldehyde side chain and the robust, yet modifiable, benzonitrile moiety.

This guide addresses the primary challenge in working with this molecule: Chemoselectivity . The aldehyde is prone to oxidation, polymerization, and non-selective reduction. Successful utilization requires protocols that engage the aldehyde without compromising the nitrile, or conversely, stabilizing the aldehyde while modifying the nitrile. This whitepaper outlines validated pathways for reductive amination, oxidation, and stability management.

Structural Analysis & Electronic Profile

To predict reactivity, we must analyze the electronic environment of the three distinct reactive sites.

| Site | Functional Group | Electronic Character | Reactivity Driver |

| A | Aldehyde (-CHO) | Hard Electrophile | Highly polarized C=O bond.[1] Susceptible to nucleophilic attack (amines, hydrides) and oxidation. |

| B | Nitrile (-CN) | Soft Electrophile | Linearly coordinated sp-hybridized carbon.[1] Electron-withdrawing (meta-director). Requires catalysis (acid/base) or strong reductants to react. |

| C | Acidic Proton Source | Flanked by a carbonyl and an aromatic ring.[1] pKa |

Electronic Crosstalk (The Meta Effect)

The nitrile group at the meta position exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This deactivates the ring toward electrophilic aromatic substitution but slightly acidifies the benzylic protons at the

Visualization: Reactivity Architecture

The following diagram maps the divergent synthetic pathways available for this scaffold.

Figure 1: Chemoselective divergence map.[1] The aldehyde vector offers the highest kinetic reactivity, while the nitrile serves as a masked carboxylic acid or amine.

Primary Vector: Chemoselective Aldehyde Transformations[2]

The most common application of this scaffold is linking the phenyl ring to an amine via the aldehyde group. The challenge is preventing the reduction of the nitrile or the reduction of the aldehyde to a primary alcohol.

Protocol A: Chemoselective Reductive Amination

Objective: Couple a secondary amine to the aldehyde without reducing the nitrile. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is superior to Sodium Cyanoborohydride here.[1] It is less toxic, requires no pH adjustment (unlike NaBH3CN), and is mild enough to leave the nitrile untouched.

Step-by-Step Methodology:

-

Solvent System: Use 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] DCE is preferred for faster imine formation.

-

Stoichiometry:

-

Execution:

-

Quench: Quench with saturated aqueous

. Extract with DCM.

Why this works: STAB is sterically crowded and electron-deficient, making it selective for the highly electrophilic iminium ion over the neutral aldehyde or the nitrile.

Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Convert the aldehyde to a carboxylic acid without hydrolyzing the nitrile.

Reagent Choice: Sodium Chlorite (

Step-by-Step Methodology:

-

Solvent:

-Butanol / Water (3:1). -

Reagents:

-

Aldehyde (1.0 equiv)

-

2-Methyl-2-butene (5-10 equiv) - Scavenges HOCl byproduct.

- (Buffer, maintains pH ~3-4).

- (1.5 equiv).

-

-

Execution:

-

Dissolve aldehyde and scavenger in

-BuOH. -

Dissolve

and -

Add the aqueous solution dropwise to the organic phase at 0°C.

-

Warm to Room Temperature (RT) and stir for 2-4 hours.

-

-

Mechanism: The chlorite oxidizes the aldehyde hydrate.[1] The scavenger is critical; without it, the hypochlorous acid (HOCl) byproduct could attack the aromatic ring or hydrolyze the nitrile.

The "Hidden" Vector: Handling Stability & Polymerization

The methylene group at the

Storage & Handling Protocol:

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon. Oxygen promotes radical autoxidation to the carboxylic acid.

-

Stabilizers: Commercial samples often contain trace hydroquinone. If purifying by distillation, use acid-washed glassware to prevent base-catalyzed aldol condensation.

Visualizing the Stability Decision Tree:

Figure 2: Quality control and stability management workflow. Early detection of polymerization is critical for yield reproducibility.

References

-

BenchChem. (2025).[1][2] Fundamental Reaction Pathways of 3-(2-Oxoethyl)benzonitrile. Retrieved from

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for STAB usage).

- Lindgren, B. O., & Nilsson, T. (1973).

-

Common Organic Chemistry. (2023). Nitrile to Aldehyde Transformations and Selectivity. Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from

The Strategic Role of 3-(2-Oxoethyl)benzonitrile in Complex Molecule Synthesis: A Technical Guide

Abstract: 3-(2-Oxoethyl)benzonitrile (CAS: 109346-98-7) has emerged as a highly versatile and strategic intermediate in modern organic synthesis. Its unique bifunctional architecture, featuring both a reactive aldehyde and a synthetically malleable nitrile group on a meta-substituted benzene ring, offers a powerful platform for the construction of complex molecular frameworks. This guide provides an in-depth analysis of its synthetic utility, focusing on its application in key bond-forming and heterocyclic annulation reactions. We will explore the causality behind its reactivity, present field-proven experimental protocols, and illustrate its role in the efficient assembly of scaffolds relevant to pharmaceutical and materials science research.

Introduction: The Duality of Reactivity

3-(2-Oxoethyl)benzonitrile, with a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol , is more than a simple aromatic aldehyde.[1][2] The strategic placement of an electrophilic aldehyde group and a nitrile moiety unlocks a synergistic reactivity profile that is highly prized in synthetic chemistry.

-

The Aldehyde Functionality : The highly polarized carbonyl group serves as a classical electrophilic center, readily participating in nucleophilic additions. This enables foundational transformations such as imine formation, reductive amination, and, critically, carbon-carbon bond-forming reactions like the Knoevenagel condensation.[1]

-

The Nitrile Functionality : The nitrile group, while less reactive than the aldehyde, is a versatile precursor. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or, most significantly, act as an electrophilic site in cyclization and annulation cascades to form nitrogen-containing heterocycles.[1]

This dual reactivity makes 3-(2-Oxoethyl)benzonitrile an ideal linchpin for multicomponent and domino reactions, allowing for the rapid assembly of complex heterocyclic systems that form the core of many pharmaceutical agents.[1]

Figure 1: Dual reactivity of 3-(2-Oxoethyl)benzonitrile.

Core Applications in Heterocyclic Synthesis

The primary value of 3-(2-Oxoethyl)benzonitrile lies in its ability to serve as a cornerstone for building medicinally relevant heterocyclic scaffolds.

The Pictet-Spengler Reaction: A Gateway to Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation between a β-arylethylamine and an aldehyde.[3] It stands as one of the most effective methods for synthesizing tetrahydroisoquinolines and their analogs, such as the tetrahydro-β-carboline (THβC) skeleton found in numerous alkaloids.[4] When tryptamine is used as the β-arylethylamine, the reaction with 3-(2-Oxoethyl)benzonitrile provides a direct route to C1-substituted THβCs.

Causality of the Mechanism: The reaction is driven by the formation of a highly electrophilic iminium ion intermediate following the initial condensation of the tryptamine and the aldehyde.[1][5] The electron-rich indole nucleus then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to forge the new ring system.[5]

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-(2-Oxoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and chemical research, the introduction of novel building blocks is a constant driver of innovation. 3-(2-Oxoethyl)benzonitrile, with its versatile aldehyde and benzonitrile functionalities, presents as a valuable intermediate for the synthesis of complex heterocyclic systems.[1] However, its safe and effective utilization hinges on a comprehensive understanding of its potential hazards and handling requirements. This technical guide, designed for the discerning researcher, provides an in-depth analysis of the safety data profile for 3-(2-Oxoethyl)benzonitrile, drawing upon available data and established principles of chemical safety for related compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Oxoethyl)benzonitrile (CAS No. 109346-98-7) is readily available in the public domain. Therefore, this guide has been constructed by synthesizing data for the parent compound, Benzonitrile (CAS No. 100-47-0), and specific known properties of 3-(2-Oxoethyl)benzonitrile. This approach provides a robust, albeit precautionary, safety framework. Researchers must exercise due diligence and professional judgment when handling this compound.

Section 1: Chemical Identity and Physicochemical Properties

3-(2-Oxoethyl)benzonitrile is a bifunctional molecule featuring a benzonitrile core substituted with a 2-oxoethyl group at the meta position.[1] This unique structure offers dual reactivity, making it a valuable tool in synthetic chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C9H7NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| CAS Number | 109346-98-7 | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Inferred from related compounds |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

| Topological Polar Surface Area | 40.9 Ų | [2][3] |

Section 2: Hazard Identification and Toxicological Profile

Based on the hazard profile of Benzonitrile, 3-(2-Oxoethyl)benzonitrile should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements (Inferred from Benzonitrile):

-

H227: Combustible liquid.[4]

-

H302 + H312: Harmful if swallowed or in contact with skin.[4]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation. (Inferred from general properties of irritants)

-

H332: Harmful if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.

Toxicological Summary (Based on Benzonitrile):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4] High exposure can lead to symptoms such as headache, dizziness, nausea, convulsions, and in severe cases, coma and death.[6][7]

-

Skin and Eye Irritation: Causes skin and eye irritation.[6] Direct contact can lead to redness, blistering, and pain.[8]

-

Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[7]

-

Chronic Exposure: Repeated exposure may damage the liver and nervous system.[6]

Section 3: First-Aid Measures: A Step-by-Step Emergency Response

Rapid and appropriate first aid is critical in mitigating the effects of exposure. The following protocols are based on best practices for handling hazardous chemicals.

Emergency Workflow for Chemical Exposure

Caption: Immediate response workflow following chemical exposure.

Detailed First-Aid Procedures:

-

Inhalation:

-

Immediately move the affected individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.[9]

-

-

Skin Contact:

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11]

-

Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids by occasionally lifting the upper and lower lids.

-

Seek immediate medical attention.[6]

-

-

Ingestion:

Section 4: Fire-Fighting Measures and Accidental Release

Fire-Fighting

3-(2-Oxoethyl)benzonitrile is expected to be a combustible liquid.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides and hydrogen cyanide, may be generated.[7] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Spill Response Protocol:

Caption: Step-by-step protocol for managing a chemical spill.

Detailed Spill Response Procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[7]

-

Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7]

-

Collection: Carefully collect the absorbed material into a sealed container for disposal.[7]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[7]

Section 5: Handling, Storage, and Disposal

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Butyl Rubber, Polyvinyl Alcohol), safety goggles, and a lab coat.[7]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from sources of ignition.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][9]

-

The material may darken in color during storage.[9]

Disposal:

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

-

It may be necessary to dispose of this material as a hazardous waste.[7]

Section 6: Exposure Controls and Personal Protection

Engineering Controls:

-

A well-functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

An eyewash station and a safety shower should be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[5]

-

Skin Protection: Wear compatible chemical-resistant gloves. Butyl rubber or polyvinyl alcohol are recommended for Benzonitrile.[7] Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[6]

Conclusion

While 3-(2-Oxoethyl)benzonitrile is a promising synthetic intermediate, its handling requires a cautious and informed approach. By understanding its potential hazards, largely inferred from the well-characterized parent compound Benzonitrile, and by adhering to the stringent safety protocols outlined in this guide, researchers can confidently and safely explore its synthetic potential. Always prioritize a culture of safety in the laboratory, where proactive risk assessment and meticulous adherence to established procedures are the cornerstones of scientific advancement.

References

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety. (2024, March). University of Notre Dame. Retrieved from [Link]

-

Safety Data Sheet: 3-Nitrobenzonitrile. (n.d.). Carl ROTH. Retrieved from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (2000, December). NJ.gov. Retrieved from [Link]

-

3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Benzonitrile (CAS 100-47-0). (n.d.). Cheméo. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety. Retrieved from [Link]

-

4-(2-Oxoethyl)benzonitrile | C9H7NO | CID 12591670. (n.d.). PubChem. Retrieved from [Link]

-

Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved from [Link]

-

The Emergency Planning And Community Right To Know Act Of 1986 Extremely Hazardous Substances Listed Under Title 3 Section 302 Chemical Profiles. (n.d.). EPA Nepis. Retrieved from [Link]

-

Section 3: Emergency Procedures | Office of Environmental Health and Safety. (n.d.). Princeton EHS. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Oxoethyl)benzonitrile | C9H7NO | CID 12591670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

Introduction to the benzonitrile functional group

Technical Whitepaper: The Benzonitrile Functional Group

Executive Summary & Structural Fundamentals

Benzonitrile (

Electronic Architecture: The cyano group is a powerful electron-withdrawing group (EWG). It exerts its influence through two primary vectors:

-

Inductive Effect (-I): The

-hybridized nitrogen is highly electronegative, pulling electron density through the -

Mesomeric Effect (-M): The

-system of the nitrile conjugates with the aromatic ring, delocalizing electron density from the ortho and para positions onto the nitrogen atom.

Key Physicochemical Parameters:

-

Dipole Moment:

D (Gas phase). This strong dipole directs intermolecular interactions and influences binding affinity in protein pockets. -

Geometry: The

bond angle is linear ( -

Hammett Constants:

;

The Benzonitrile Pharmacophore in Medicinal Chemistry

In drug design, the benzonitrile moiety is frequently employed as a bioisostere for carbonyl groups, carboxylates, and hydroxyls.

Mechanistic Advantages:

-

Carbonyl Bioisosterism: The

bond is roughly isoelectronic and isosteric with a carbonyl ( -

Hydrogen Bond Acceptor (HBA): The lone pair on the nitrogen atom is a weak-to-moderate H-bond acceptor (

of conjugate acid -

Metabolic "Hardening": Replacing a metabolic "soft spot" (like a methyl group susceptible to oxidation) with a nitrile can block metabolism at that site (metabolic blocking).

Case Studies in FDA-Approved Therapeutics:

-

Letrozole (Femara): An aromatase inhibitor for breast cancer. The benzonitrile motif coordinates with the heme iron of the CYP19 enzyme, critically inhibiting estrogen biosynthesis.

-

Perampanel (Fycompa): An AMPA receptor antagonist for epilepsy. The nitrile group modulates the dipole alignment required for receptor binding.

-

Rilpivirine (Edurant): An NNRTI for HIV treatment, where the nitrile participates in a specific H-bond network within the reverse transcriptase binding pocket.

Synthetic Methodologies: From Classical to State-of-the-Art

The synthesis of benzonitriles has evolved from harsh, stoichiometric metal reactions to catalytic, atom-economical processes.

A. Comparative Analysis of Methods

| Feature | Rosenmund-von Braun (Classical) | Sandmeyer Reaction (Classical) | Pd-Catalyzed Cyanation (Modern) |

| Precursor | Aryl Halide (I, Br) | Aniline (via Diazonium) | Aryl Halide / Triflate |

| Reagent | CuCN (Stoichiometric) | CuCN (Stoichiometric) | |

| Temperature | High ( | Moderate ( | Mild ( |

| Catalyst | None (Cu is reagent) | None (Cu is reagent) | Pd(0) / Phosphine Ligand |

| Tolerance | Poor (Sensitive groups fail) | Moderate | Excellent (Broad scope) |

| Safety | High Cu waste; difficult workup | Explosive diazonium intermediates | Low metal waste; safer cyanide sources |

B. Visualizing the Synthetic Workflow

Caption: Evolution of benzonitrile synthesis.[2][3][4] Modern Pd-catalysis offers the most direct and functional-group-tolerant pathway from aryl halides.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Conversion of an aryl bromide to a benzonitrile using Zinc Cyanide (

Safety Critical Warning:

-

Cyanide Hazard:

releases HCN upon contact with acid. All work must be performed in a well-ventilated fume hood.[5] -

Quenching: Keep a bleach solution (

) ready to neutralize spills and glassware.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Zinc Cyanide (

) (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN- - (2 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide) [Anhydrous]

-

Polymethylhydrosiloxane (PMHS) (Optional: few drops to activate Zn)

Step-by-Step Methodology:

-

Setup: In a glovebox or under a steady stream of Nitrogen, charge a dry Schlenk flask with the Aryl Bromide (1.0 mmol),

(70 mg, 0.6 mmol), -

Solvation: Add anhydrous DMF (5 mL). If the aryl halide is liquid, add it via syringe after the solvent.

-

Degassing: Sparge the solution with Nitrogen for 10 minutes to remove oxygen (critical for Pd cycle longevity).

-

Reaction: Seal the flask and heat to 80–100°C for 4–12 hours. Monitor conversion via TLC or LC-MS.

-

Checkpoint: The reaction mixture usually turns from dark purple/red to orange/brown upon completion.

-

-

Workup (Safety Focused):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Quench: Pour the mixture into a beaker containing saturated

or -

Why? Ammonia helps solubilize zinc salts; basic pH prevents HCN formation.

-

-

Purification: Wash the organic layer with water (3x) and brine (1x). Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Transformations

Once synthesized, the benzonitrile group serves as a versatile "gateway" functional group.

Caption: The benzonitrile reactivity manifold. It serves as a precursor to acids, amines, and heterocycles.[6]

-

Hydrolysis:

-

Partial: To benzamide (

) using alkaline -

Full: To benzoic acid (

) using strong acid (

-

-

Reduction:

-

Catalytic hydrogenation (

) or Hydride reduction (

-

-

Heterocycle Formation:

-

Reaction with Sodium Azide (

) yields the Tetrazole , a lipophilic bioisostere of a carboxylic acid (

-

References

-

Electronic Properties & Dipole Moments

-

Pd-Catalyzed Cyanation (Mechanism & Scope)

-

Use of Non-Toxic Cyanide Sources

-

Benzonitrile in Medicinal Chemistry

-

Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

-

-

Safety Protocols

-

Stanford University Environmental Health & Safety. "Information on Cyanide Compounds." Link

-

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 10. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of 3-(2-Oxoethyl)benzonitrile from 3-(2-hydroxyethyl)benzonitrile

<_>

Introduction

3-(2-Oxoethyl)benzonitrile, also known as 3-cyanophenylacetaldehyde, is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive aldehyde group and a nitrile moiety, allows for diverse chemical transformations, making it a key intermediate in the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(2-oxoethyl)benzonitrile via the oxidation of 3-(2-hydroxyethyl)benzonitrile. We will explore several reliable oxidation methods, offering detailed, step-by-step protocols, and discuss the critical aspects of reaction monitoring, work-up, purification, and characterization.

Synthetic Strategies for the Oxidation of Primary Alcohols

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, a common challenge is the over-oxidation of the aldehyde to the corresponding carboxylic acid. Therefore, the choice of the oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity. This guide will focus on three widely employed and effective methods for this transformation:

-

Swern Oxidation: A mild and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent. It is known for its mild reaction conditions and broad functional group tolerance.[3][4]

-

TEMPO-Catalyzed Oxidation: This catalytic system uses a stable nitroxyl radical, (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to regenerate the active oxidizing species.[5][6]

The selection of a particular method will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the presence of other sensitive functional groups in the starting material.

Comparative Overview of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed Oxidation |

| Oxidizing Agent | DMSO, Oxalyl Chloride, Base | Dess-Martin Periodinane | TEMPO (catalyst), Co-oxidant (e.g., NaOCl) |

| Typical Yields | High to Excellent | High to Excellent | Good to Excellent |

| Reaction Temperature | Low (-78 °C) | Room Temperature | 0 °C to Room Temperature |

| Advantages | High reliability, wide substrate scope, avoids heavy metals.[7] | Mild conditions, neutral pH, easy work-up.[3] | Catalytic, environmentally benign co-oxidants.[8] |

| Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, and toxic carbon monoxide gas.[2][9] | Reagent can be explosive under certain conditions, stoichiometric use of a relatively expensive reagent. | Can be sensitive to certain functional groups, requires careful control of pH. |

| Safety Concerns | Toxic and corrosive reagents, evolution of toxic gas.[2] | Potentially explosive reagent. | Strong oxidants as co-oxidants. |

Experimental Protocols

Protocol 1: Swern Oxidation of 3-(2-hydroxyethyl)benzonitrile

This protocol details the oxidation of 3-(2-hydroxyethyl)benzonitrile to 3-(2-oxoethyl)benzonitrile using the Swern oxidation. The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde.[2]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Quantity |

| 3-(2-hydroxyethyl)benzonitrile | ≥98% | Commercially Available | 1.47 g (10 mmol) |

| Oxalyl chloride | 2.0 M in DCM | Commercially Available | 6.0 mL (12 mmol, 1.2 eq) |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available | 1.7 mL (24 mmol, 2.4 eq) |

| Triethylamine (TEA) | ≥99.5% | Commercially Available | 7.0 mL (50 mmol, 5.0 eq) |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | 100 mL |

| Water | Deionized | - | As needed |

| Brine (Saturated NaCl solution) | - | - | As needed |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | As needed |

Experimental Workflow

Caption: Swern Oxidation Workflow.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL) and dimethyl sulfoxide (1.7 mL, 24 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a 2.0 M solution of oxalyl chloride in dichloromethane (6.0 mL, 12 mmol) to the cooled DMSO solution via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 15 minutes.

-

Addition of Alcohol: In a separate flask, dissolve 3-(2-hydroxyethyl)benzonitrile (1.47 g, 10 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the activated DMSO mixture over 10 minutes. Stir the reaction mixture at -78 °C for 30 minutes.

-

Addition of Base: Slowly add triethylamine (7.0 mL, 50 mmol) to the reaction mixture. A thick white precipitate will form.

-

Reaction Completion: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-oxoethyl)benzonitrile as a pale yellow oil.[10]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 3-(2-hydroxyethyl)benzonitrile

This protocol describes the oxidation using Dess-Martin periodinane, a mild and selective reagent for converting primary alcohols to aldehydes.[3][11]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Quantity |

| 3-(2-hydroxyethyl)benzonitrile | ≥98% | Commercially Available | 1.47 g (10 mmol) |

| Dess-Martin Periodinane (DMP) | ≥97% | Commercially Available | 5.09 g (12 mmol, 1.2 eq) |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | 100 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Sodium Thiosulfate | Reagent Grade | Commercially Available | As needed |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | As needed |

Experimental Workflow

Caption: DMP Oxidation Workflow.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-hydroxyethyl)benzonitrile (1.47 g, 10 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of DMP: Add Dess-Martin periodinane (5.09 g, 12 mmol) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL). Stir vigorously until the solid dissolves.

-

Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: TEMPO-Catalyzed Oxidation of 3-(2-hydroxyethyl)benzonitrile

This protocol utilizes a catalytic amount of TEMPO with sodium hypochlorite (bleach) as the terminal oxidant. This method is often considered a "greener" alternative to stoichiometric oxidations.[12]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Quantity |

| 3-(2-hydroxyethyl)benzonitrile | ≥98% | Commercially Available | 1.47 g (10 mmol) |

| TEMPO | ≥98% | Commercially Available | 16 mg (0.1 mmol, 0.01 eq) |

| Sodium Hypochlorite (Bleach) | ~10-15% | Commercially Available | ~10 mL (12 mmol, 1.2 eq) |

| Sodium Bicarbonate | Reagent Grade | Commercially Available | 1.0 g |

| Potassium Bromide | Reagent Grade | Commercially Available | 0.12 g (1 mmol, 0.1 eq) |

| Dichloromethane (DCM) | Reagent Grade | Commercially Available | 100 mL |

| Sodium Thiosulfate | Reagent Grade | Commercially Available | As needed |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | As needed |

Experimental Workflow

Caption: TEMPO-Catalyzed Oxidation Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(2-hydroxyethyl)benzonitrile (1.47 g, 10 mmol), TEMPO (16 mg, 0.1 mmol), and potassium bromide (0.12 g, 1 mmol) in dichloromethane (50 mL) and water (5 mL). Add sodium bicarbonate (1.0 g).

-

Addition of Oxidant: Cool the biphasic mixture to 0 °C in an ice bath. Add sodium hypochlorite solution (~10-15%, ~10 mL, 12 mmol) dropwise while vigorously stirring. Maintain the temperature at 0 °C during the addition. The color of the organic layer should turn orange, indicating the presence of the active oxoammonium species.

-

Reaction Monitoring: Monitor the reaction by TLC. If the orange color fades, it may indicate that the oxidant has been consumed. The reaction is typically complete within 30-60 minutes.

-

Work-up: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Characterization and Quality Control

The identity and purity of the synthesized 3-(2-oxoethyl)benzonitrile should be confirmed using standard analytical techniques.[13][14]

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H, CHO), 7.7-7.5 (m, 4H, Ar-H), 3.7 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~198 (CHO), 135-129 (Ar-C), 118 (CN), 112 (Ar-C-CN), 49 (CH₂) |

| IR (neat, cm⁻¹) | ~2230 (C≡N), ~1725 (C=O, aldehyde) |

| Mass Spectrometry (ESI+) | m/z = 146.06 [M+H]⁺, 168.04 [M+Na]⁺ |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or no conversion | - Inactive reagents- Incorrect reaction temperature | - Use freshly opened or purified reagents.- Ensure proper cooling for Swern oxidation. |

| Over-oxidation to carboxylic acid | - Reaction temperature too high- Prolonged reaction time | - Maintain low temperature during Swern oxidation.- Carefully monitor the reaction by TLC and quench promptly upon completion. |

| Difficult purification | - Presence of byproducts from the oxidizing agent | - For Swern, ensure complete quenching and thorough washing.- For DMP, the bisulfite work-up can help remove unreacted aldehyde.[15][16] |

| Formation of side products | - In the Swern oxidation, addition of the base before the alcohol can lead to side reactions. | - Follow the order of addition specified in the protocol. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Oxalyl Chloride (Swern): Highly toxic and corrosive. Reacts violently with water. Handle with extreme care.

-

Dess-Martin Periodinane: Can be explosive upon impact or heating. Avoid grinding the solid.

-

Pyridinium Chlorochromate (PCC) and other Chromium Reagents (Alternative Methods): Chromium (VI) compounds are carcinogenic and toxic.[17][18] Their use should be avoided if possible, and strict safety protocols must be followed if they are used.

-

Sodium Hypochlorite (TEMPO): A strong oxidizing agent. Avoid contact with combustible materials.

Conclusion

The synthesis of 3-(2-oxoethyl)benzonitrile from 3-(2-hydroxyethyl)benzonitrile can be achieved efficiently using a variety of modern oxidation methods. The Swern oxidation, Dess-Martin periodinane oxidation, and TEMPO-catalyzed oxidation each offer distinct advantages and are suitable for different laboratory settings and scales. By following the detailed protocols and considering the troubleshooting and safety guidelines presented in this application note, researchers can reliably prepare this important synthetic intermediate for applications in drug discovery and development. Careful monitoring of the reaction and rigorous characterization of the final product are essential to ensure the quality and reproducibility of the synthesis.

References

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

PubChem. 3-(2-Oxoethyl)benzonitrile. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

- Google Patents. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.

-

Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

-

Michigan State University. Swern Oxidation Procedure. [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Patsnap. Synthesis method of 3-cyanobenzaldehyde. [Link]

-

ACS Publications. TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

Organic Syntheses. Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. [Link]

-

Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]

-

RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

-

University of Rochester. Workup: Aldehydes. [Link]

-

YouTube. Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

University of Calgary. Alcohol to Aldehyde - Common Conditions. [Link]

-

Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

NIH National Center for Biotechnology Information. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. [Link]

-

Reddit. Purifying aldehydes?. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

Loba Chemie. PYRIDINIUM CHLOROCHROMATE Extra Pure MSDS. [Link]

-

YouTube. Swern Oxidation. [Link]

-

YouTube. DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. [Link]

-

NIH National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. TEMPO [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Workup [chem.rochester.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

Application Notes & Protocols: Strategic Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation with 3-(2-Oxoethyl)benzonitrile

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, providing a powerful and versatile route to α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation utilizing 3-(2-Oxoethyl)benzonitrile, a bifunctional building block of significant synthetic value.[3] Its structure, which incorporates both an electrophilic aldehyde and a versatile nitrile group, allows for the strategic construction of complex molecular architectures.[3] We present the mechanistic underpinnings of the reaction, detailed experimental protocols, optimization strategies, and methods for product characterization tailored for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Power of the Knoevenagel Condensation

First described by Emil Knoevenagel, this reaction is a modification of the aldol condensation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a conjugated product.[4][5][6] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine.[5][6]

The products of this condensation, particularly α,β-unsaturated nitriles and esters, are prevalent scaffolds in a vast array of biologically active molecules, including potent anticancer and antimicrobial agents.[7][8] The unique electronic properties of the conjugated system make these products valuable precursors for subsequent transformations, including Michael additions, cycloadditions, and reductions.

Spotlight on 3-(2-Oxoethyl)benzonitrile:

3-(2-Oxoethyl)benzonitrile (CAS 109346-98-7) is a particularly valuable substrate for this transformation.[3][9] Its aldehyde functionality serves as the electrophilic site for the condensation, while the meta-substituted nitrile group offers a handle for further synthetic diversification or can be leveraged for its electronic influence on the molecule's biological properties. Benzonitrile derivatives are key components in the synthesis of pharmaceuticals, dyes, and agrochemicals.[10] This dual reactivity makes it an attractive starting material for building libraries of complex compounds in drug discovery programs.[3]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established, base-catalyzed pathway. Understanding this mechanism is critical for rational experimental design and troubleshooting. The process can be dissected into three key stages:

-

Enolate Formation: A weak base (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups, Z and Z'). This abstraction is facilitated by the electron-withdrawing groups (e.g., -CN, -COOR), which stabilize the resulting carbanion (enolate).[3][5][11]

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-(2-Oxoethyl)benzonitrile to form a tetrahedral β-hydroxy (alkoxide) intermediate.[3][12]

-

Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated product.[3][4][5]

Caption: Fig. 1: Generalized Knoevenagel Condensation Mechanism

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Knoevenagel condensation of 3-(2-Oxoethyl)benzonitrile with malononitrile. This protocol can be adapted for other active methylene compounds.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Role | Notes |

| 3-(2-Oxoethyl)benzonitrile | 109346-98-7 | 145.16 | Electrophile | Starting aldehyde.[3] |

| Malononitrile | 109-77-3 | 66.06 | Active Methylene | Nucleophile source. |

| Piperidine | 110-89-4 | 85.15 | Catalyst | Weak organic base.[5] |

| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | Solvent | Anhydrous grade recommended. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent | For work-up. |

| Hexanes | 110-54-3 | 86.18 | Recrystallization | For purification. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Work-up | To aid phase separation. |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Drying Agent | To remove residual water. |

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow Overview

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Oxoethyl)benzonitrile (1.45 g, 10.0 mmol, 1.0 eq) and malononitrile (0.66 g, 10.0 mmol, 1.0 eq).

-

Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) dropwise using a micropipette.

-

Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

-

Causality: Refluxing increases the reaction rate by providing the necessary activation energy. TLC is a crucial and simple technique to visually track the consumption of starting materials and the formation of the product, preventing unnecessary heating and potential side reactions.

-

-

Reaction Completion: The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the limiting reagent spot on the TLC plate.

-

Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate may form upon cooling.

-

If precipitate forms: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum.

-

If no precipitate forms: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (20 mL) to remove piperidine, followed by water (20 mL) and brine (20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 2-(3-cyanobenzylidene)malononitrile.

Reaction Scope and Optimization

The versatility of the Knoevenagel condensation allows for the use of various active methylene compounds with 3-(2-Oxoethyl)benzonitrile.

| Active Methylene Compound | Formula | Expected Product Structure | Notes |

| Malononitrile | CH₂(CN)₂ | 2-(3-cyanobenzylidene)malononitrile | Typically high reactivity and yield.[8] |

| Ethyl Cyanoacetate | NCCH₂COOEt | Ethyl 2-cyano-3-(3-cyanophenyl)acrylate | A common and effective reaction partner. |

| Diethyl Malonate | CH₂(COOEt)₂ | Diethyl 2-(3-cyanobenzylidene)malonate | Generally less reactive; may require stronger base or longer reaction times. |

| Malonic Acid | CH₂(COOH)₂ | 3-(3-Cyanophenyl)acrylic acid | Often performed with pyridine/piperidine (Doebner modification), leading to decarboxylation.[5][13] |

Optimization Insights:

-

Catalyst Choice: While piperidine is standard, other bases can be employed. Ammonium acetate is a milder, effective catalyst, particularly in greener protocols.[8] For less reactive substrates, 1,8-Diazabicycloundec-7-ene (DBU) can be used, though it may promote side reactions. Recent literature also explores heterogeneous catalysts and green alternatives like ionic liquids or even catalyst-free conditions in water.[14][15]

-

Solvent: Ethanol is a good general-purpose solvent. However, for some reactions, toluene (allowing for azeotropic removal of water with a Dean-Stark apparatus) or solvent-free conditions can increase yields.[16]

-

Temperature: Most reactions proceed well at the reflux temperature of the solvent. Room temperature reactions are possible, especially with highly reactive partners like malononitrile, but may require significantly longer reaction times.[17]

Product Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing the purity of column fractions. A typical mobile phase is 30% ethyl acetate in hexanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The key diagnostic signal in the ¹H NMR spectrum is the vinylic proton, which typically appears as a singlet between 7.5 and 8.5 ppm.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect strong absorbances for the nitrile groups (~2220-2240 cm⁻¹) and the conjugated C=C bond (~1600-1625 cm⁻¹).[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion and Future Applications

The Knoevenagel condensation of 3-(2-Oxoethyl)benzonitrile is a reliable and highly adaptable method for synthesizing functionalized α,β-unsaturated systems. The protocols and insights provided herein offer a solid foundation for researchers to produce these valuable intermediates efficiently. The resulting products, featuring a conjugated system and two distinct nitrile functionalities, are primed for further elaboration into novel heterocyclic libraries, making them highly relevant for high-throughput screening and the development of new therapeutic agents.[1][7]

References

- Knoevenagel condensation. (n.d.). In Grokipedia.

- Application Notes and Protocols: Knoevenagel Condensation for Phenanthrene Precursor Synthesis. (2025). Benchchem.

- Knoevenagel Condensation Mechanism. (2021, October 27). Organic Chemistry - YouTube.

- Application Notes and Protocols for Knoevenagel Condensation with 3-(Furan-3-yl)-3-oxopropanenitrile. (2025). Benchchem.

- 3-(2-Oxoethyl)benzonitrile | CAS 109346-98-7. (n.d.). Benchchem.

- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications.

- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022, March 15). Bohrium.

- Knoevenagel Condensation Reaction Mechanism. (2025, September 16). YouTube.

- Knoevenagel condensation. (n.d.). In Wikipedia.

- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.

- Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing).

- Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.

- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube.

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI.

- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6). ResearchGate.

- A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. (2025, August 6). ResearchGate.

- 3-(2-Oxoethyl)benzonitrile. (n.d.). PubChem.

- A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. (2021, April 11). ResearchGate.

- Monitoring of the Knoevenagel condensation by Raman microscopy when the reaction was carried out with (a) 3,4. (n.d.). ResearchGate.

- Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate.

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (n.d.). MDPI.

- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-(2-Oxoethyl)benzonitrile|CAS 109346-98-7 [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: 3-(2-Oxoethyl)benzonitrile in Heterocyclic Synthesis

Executive Summary & Strategic Value

3-(2-Oxoethyl)benzonitrile is a bifunctional "linchpin" scaffold that bridges the gap between aliphatic aldehyde reactivity and aromatic nitrile orthogonality. Unlike simple benzaldehydes, the methylene spacer (C2-linker) between the aldehyde and the aromatic ring introduces unique conformational flexibility and enolization potential, making it a superior candidate for constructing non-planar heterocyclic libraries.

Key Applications:

-

Pictet-Spengler Cyclization: Access to tetrahydroisoquinoline and

-carboline alkaloids. -

Multicomponent Reactions (MCRs): Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions for rapid scaffold diversity.

-

Late-Stage Functionalization: The nitrile group serves as a "silent" handle during cyclization, available for conversion to tetrazoles (sartan-like pharmacophores) or amides in the final synthetic step.

Chemical Properties & Handling Guidelines

-

Stability Warning: As an arylacetaldehyde, this compound is enolizable and prone to self-aldol condensation and oxidation to (3-cyanophenyl)acetic acid upon air exposure.

-

Storage Protocol:

-

Store at -20°C under Argon.

-

For long-term storage (>1 month), convert to the sodium bisulfite adduct (solid, stable) and regenerate the free aldehyde immediately before use.

-

Physicochemical Profile:

| Property | Value | Implication |

|---|---|---|

| Molecular Weight | 145.16 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| LogP | ~1.1 | Good solubility in organic solvents (DCM, MeOH, THF). |

| Reactivity | Electrophilic (Aldehyde) + Electrophilic (Nitrile) | Orthogonal reactivity; Aldehyde reacts first under mild conditions. |

Application 1: The "Skeleton Builder" (Pictet-Spengler Reaction)

Target: Synthesis of 1-substituted-1,2,3,4-tetrahydro-